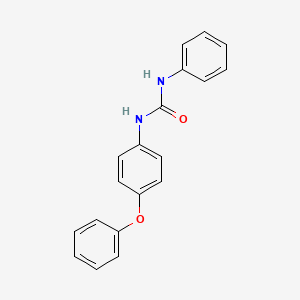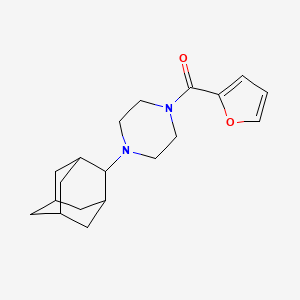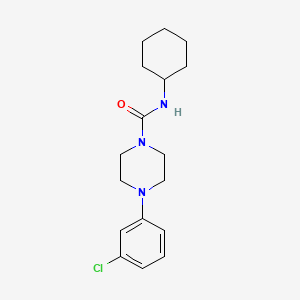
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as BTQ, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has also been found to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for overcoming drug resistance in cancer treatment.
Furthermore, 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been investigated for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This makes 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide induces apoptosis in cancer cells by activating the caspase-dependent pathway. 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has also been found to induce DNA damage and cell cycle arrest in cancer cells.
Furthermore, 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. This suggests that 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide may have potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is also soluble in various solvents, making it easy to manipulate in the lab. However, 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has some limitations, including its low water solubility and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
Orientations Futures
There are several future directions for research involving 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. One potential area of research is the development of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide and its potential applications in various fields.
Another area of research is the synthesis of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide derivatives with improved pharmacological properties. These derivatives could be designed to have increased water solubility, reduced toxicity, and enhanced potency against cancer cells and other targets.
In conclusion, 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand the mechanism of action of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-amino-4-isobutylquinoline and 2-thienylcarboxaldehyde in the presence of hydrazine hydrate. The resulting product is purified through recrystallization, yielding 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide as a yellow solid. This synthesis method has been optimized to achieve high yield and purity of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)10-14-11-17(16-7-3-4-8-18(16)21-14)19(23)22-20-12-15-6-5-9-24-15/h3-9,11-13H,10H2,1-2H3,(H,22,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWSHQMUBYKGM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)


![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)